molecular formula C18H17F2N3OS B10914744 1-(butan-2-yl)-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-(butan-2-yl)-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10914744
M. Wt: 361.4 g/mol
InChI Key: SQUUSJHWOSOZSV-UHFFFAOYSA-N
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Description

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(1H)-ones This compound is characterized by its unique structural features, including a sec-butyl group, a difluoromethyl group, a phenyl group, and a sulfanyl group attached to the pyrido[2,3-d]pyrimidin-4(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sec-Butyl Group: This step often involves alkylation reactions using sec-butyl halides in the presence of a strong base.

    Addition of the Difluoromethyl Group: This can be accomplished through radical trifluoromethylation reactions using difluoromethylating agents.

    Attachment of the Phenyl Group: This step might involve Suzuki coupling reactions using phenyl boronic acids and palladium catalysts.

    Incorporation of the Sulfanyl Group: This can be done through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to dihydropyrimidines using reducing agents like sodium borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-PHENYL-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a difluoromethyl group and a sulfanyl group is particularly noteworthy, as it can influence the compound’s pharmacokinetic properties and interaction with biological targets.

Properties

Molecular Formula

C18H17F2N3OS

Molecular Weight

361.4 g/mol

IUPAC Name

1-butan-2-yl-5-(difluoromethyl)-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17F2N3OS/c1-3-10(2)23-16-14(17(24)22-18(23)25)12(15(19)20)9-13(21-16)11-7-5-4-6-8-11/h4-10,15H,3H2,1-2H3,(H,22,24,25)

InChI Key

SQUUSJHWOSOZSV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)F)C(=O)NC1=S

Origin of Product

United States

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